molecular formula C10H7N3O3 B3272721 Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione CAS No. 57242-71-4

Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione

Cat. No. B3272721
CAS RN: 57242-71-4
M. Wt: 217.18 g/mol
InChI Key: VCZILNWKBJBQGN-UHFFFAOYSA-N
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Description

Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione is a spiro-heterocyclic compound . Spiro-heterocyclic compounds are important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have become biological targets with bioactivity against cancer cells, microbes, and different types of disease affecting the human body .


Synthesis Analysis

The synthesis of spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione involves a copper (I)-catalyzed cascade reaction of 3-diazoindolin-2-imines with 1,3,5-triazines . This reaction proceeds under very mild conditions and tolerates a variety of functional groups . The cascade process involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .


Molecular Structure Analysis

Spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione is a subset of indole and forms the core building blocks of highly functionalized organic structures . It contains a spirocycle fused at the C2 or C3 of the oxindole moiety . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .


Chemical Reactions Analysis

The chemical reactions involving spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione are facilitated by the inherent three-dimensional nature of the compound . The reactions proceed via a copper (I)-catalyzed cascade reaction of 3-diazoindolin-2-imines with 1,3,5-triazines . The cascade process involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .

Scientific Research Applications

Synthesis and Derivatives

Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione and its derivatives have been a focus in chemical research due to their interesting structural properties. One study outlines the synthesis of 1'-substituted spiro[imidazolidine-4, 3'-indoline]-2, 2', 5-triones, showcasing the versatility in creating various derivatives of this compound (Otomasu, Natori, & Takahashi, 1975).

Biological Activities

  • p53 Activity Modulation: The compound has been identified as a potential modulator of p53 activity, which is crucial in cell cycle regulation and cancer. Specific derivatives have shown to inhibit cell growth in human tumor cells, indicating their potential in cancer therapy (Gomez-Monterrey et al., 2010).
  • Aldose Reductase Inhibition: Another significant application is in the inhibition of aldose reductase, an enzyme involved in diabetic complications. Some spiro derivatives have shown potent inhibitory activity in this area (Yamagishi et al., 1992).
  • Cytotoxicity and ROS Generation: Certain spiro[imidazolidine-4,3'-indoline] derivatives exhibit cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. They also demonstrate the ability to increase reactive oxygen species (ROS) levels in cells, which can be a mechanism for their cytotoxic action (Novotortsev et al., 2021).

Green Chemistry

Efforts have been made to synthesize spiro compounds using environmentally benign methods. Arya and Kumar (2011) report the synthesis of diverse spiroheterocycles with fused heterosystems using a green chemistry approach (Arya & Kumar, 2011).

Future Directions

The future directions for research on spiro[imidazolidine-4,3’-indoline]-2,2’,5-trione could involve exploring its potential bioactivity against various diseases . Additionally, the development of novel synthetic procedures for the compound could be an active research field of organic chemistry .

properties

IUPAC Name

spiro[1H-indole-3,5'-imidazolidine]-2,2',4'-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-7-10(8(15)12-9(16)13-10)5-3-1-2-4-6(5)11-7/h1-4H,(H,11,14)(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZILNWKBJBQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=O)N2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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